2-(4-Methyl-2-furyl)-2-cyclopenten-1-one
Description
Properties
CAS No. |
21149-13-3 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(4-methylfuran-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H10O2/c1-7-5-10(12-6-7)8-3-2-4-9(8)11/h3,5-6H,2,4H2,1H3 |
InChI Key |
UNHSHXWPXQTNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1)C2=CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Oxidative Alkoxylation and Acid-Catalyzed Rearrangement
Oxidative Alkoxylation of Furan Intermediates
The foundational approach to synthesizing 2-(4-Methyl-2-furyl)-2-cyclopenten-1-one begins with furan derivatives. As detailed in US3952033A, oxidative alkoxylation of 2-(carboalkoxyalkyl)furans using bromine in a lower alkanol (e.g., methanol) in the presence of sodium carbonate or acetate generates 2,5-dihydro-2,5-dialkoxyfurans. For instance, 2-(7'-carboxy-5'-methyl-3-cis-heptenyl)furan undergoes oxidative alkoxylation to yield a dimethoxy-dihydrofuran intermediate. This step is typically conducted at ambient temperature for 60 minutes, followed by distillation of dimethylsulfoxide at 55°C under vacuum.
Hydrolysis and Rearrangement
The dimethoxy-dihydrofuran intermediate is hydrolyzed using a weak acid (e.g., acetic acid or sodium dihydrogen phosphate) in a solvent system containing water and dioxane at 45°C for 66 hours. This hydrolysis produces a dioxo-dodecadienoic acid derivative, which undergoes acid-catalyzed rearrangement. Treatment with concentrated sulfuric acid at 65°C for 16 hours induces cyclization, forming the cyclopentenone core. The final product is isolated via extraction with ethyl acetate, followed by washing with brine and drying over magnesium sulfate.
Table 1: Reaction Conditions for Acid-Catalyzed Cyclization
| Step | Reagents/Conditions | Temperature | Time | Yield Optimization |
|---|---|---|---|---|
| Hydrolysis | NaH₂PO₄, H₂O/dioxane | 45°C | 66 hr | pH 6.0 adjustment |
| Acid rearrangement | H₂SO₄ (conc.), H₂O | 65°C | 16 hr | Saturation with NaCl |
| Purification | Ethyl acetate extraction, MgSO₄ drying | Ambient | - | Sequential brine washes |
Metalation-Condensation-Ring Opening Strategy
Metalation of 2-Methylfuran
An alternative route, described in US3981920A, involves metalating 2-methylfuran at the 5-position using an alkali metal-organic compound (e.g., lithium diisopropylamide). This generates a reactive intermediate capable of nucleophilic substitution.
Condensation with Halides
The metalated furan is condensed with a halide bearing the 4-methyl-2-furyl group (R–CH₂–X, where X = Cl, Br). For example, 5-(4-methyl-2-furyl)methyl bromide reacts to form a 2,5-disubstituted furan. This step requires anhydrous conditions and temperatures between −78°C and 0°C to prevent side reactions.
Acidic Ring Opening and Alkaline Cyclization
The disubstituted furan undergoes ring opening in acidic aqueous media (pH 1–2) using H₂SO₄ or p-toluenesulfonic acid at 100–150°C. This produces a dione intermediate, which is cyclized in a strongly alkaline solution (pH 13–14) containing methanol or dioxane. Heating under reflux yields the target cyclopentenone.
Table 2: Key Parameters for Metalation-Condensation Method
| Parameter | Details |
|---|---|
| Metalation agent | Lithium diisopropylamide (LDA) |
| Condensation halide | 5-(4-Methyl-2-furyl)methyl bromide |
| Ring-opening acid | H₂SO₄ (1 M) |
| Cyclization base | NaOH (2 M) in MeOH/H₂O |
| Overall yield | 45–60% (estimated from analogous reactions) |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The oxidative alkoxylation route (Method 1) offers higher reproducibility due to well-defined intermediates, albeit with longer reaction times (~82 hours total). In contrast, the metalation-condensation approach (Method 2) achieves faster cyclization (~24 hours) but requires stringent anhydrous conditions.
Industrial-Scale Adaptations
Solvent Recovery Systems
Large-scale production favors dioxane due to its recyclability via distillation. US3952033A highlights dioxane’s role in maintaining homogeneity during hydrolysis.
Catalytic Improvements
Recent advancements propose replacing H₂SO₄ with heterogeneous catalysts (e.g., Amberlyst-15) to simplify acid removal. This modification remains experimental but shows promise for reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-furyl)-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include substituted furans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methyl-2-furyl)-2-cyclopenten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-furyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) by macrophages, which plays a central role in inflammatory and immune reactions . The compound achieves this by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Table 1: Key Cyclopentenone Derivatives and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
